molecular formula C17H16BrN3O2 B251015 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide

Katalognummer: B251015
Molekulargewicht: 374.2 g/mol
InChI-Schlüssel: JKAWTSSDMTZPNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide, also known as BRD0705, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a promising drug candidate that has shown significant potential in preclinical studies.

Wirkmechanismus

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a key role in gene expression regulation. Specifically, this compound targets the bromodomain of BET proteins, which is responsible for recognizing acetylated lysine residues on histones. By inhibiting the BET bromodomain, this compound disrupts the recruitment of transcriptional machinery to specific genes, leading to decreased gene expression and ultimately cell death.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have a broad spectrum of anticancer activity. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in animal models. Furthermore, this compound has been shown to have minimal toxicity to normal cells, suggesting that it may have a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide is its specificity for BET proteins. This specificity allows for targeted inhibition of gene expression, which may reduce off-target effects and toxicity. However, one limitation of this compound is its poor solubility, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the development of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide. One direction is the optimization of the drug's pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the identification of biomarkers that may predict response to this compound treatment. Additionally, the combination of this compound with other anticancer agents may enhance its therapeutic potential. Finally, the development of this compound as a clinical candidate for the treatment of specific types of cancer may be a promising future direction.

Synthesemethoden

The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide involves several steps, starting with the reaction of 5-bromo-3-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-3-pyridinecarbonyl chloride. This intermediate is then reacted with 2-aminobenzoic acid to form 2-(5-bromopyridin-3-yl)-1,3-benzoxazole. Finally, the benzoxazole intermediate is reacted with 2,2-dimethylpropanoyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. These findings suggest that this compound may have therapeutic potential in the treatment of cancer.

Eigenschaften

Molekularformel

C17H16BrN3O2

Molekulargewicht

374.2 g/mol

IUPAC-Name

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H16BrN3O2/c1-17(2,3)16(22)20-12-4-5-14-13(7-12)21-15(23-14)10-6-11(18)9-19-8-10/h4-9H,1-3H3,(H,20,22)

InChI-Schlüssel

JKAWTSSDMTZPNQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br

Kanonische SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.